Hexyl piperidine-1-carboxylate
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Overview
Description
Hexyl piperidine-1-carboxylate is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds in this family are known for their significant roles in pharmaceuticals and other chemical industries .
Preparation Methods
Hexyl piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of hexylamine with piperidine-1-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion . Industrial production methods often utilize multi-component reactions, which are efficient and environmentally friendly .
Chemical Reactions Analysis
Hexyl piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexyl piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Hexyl piperidine-1-carboxylate can be compared with other similar compounds such as:
1-Boc-4-AP: This compound is an intermediate in the synthesis of fentanyl and other related derivatives.
This compound is unique due to its specific hexyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives.
Properties
CAS No. |
59454-06-7 |
---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
hexyl piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-8-11-15-12(14)13-9-6-5-7-10-13/h2-11H2,1H3 |
InChI Key |
AQDDZAJCMCBECB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
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